N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide
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Overview
Description
N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrimidinone core, and a but-2-ynamide moiety
Preparation Methods
The synthesis of N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the But-2-ynamide Moiety: The final step involves coupling the pyrimidinone core with a but-2-ynamide moiety, which can be achieved through various coupling reactions, including Suzuki-Miyaura coupling.
Chemical Reactions Analysis
N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide undergoes several types of chemical reactions:
Scientific Research Applications
N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial activity, showing effectiveness against various bacterial and fungal strains.
Materials Science: Due to its unique structure, the compound is explored for use in the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways .
Comparison with Similar Compounds
N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide can be compared with other similar compounds, such as:
N-Cyclopropyl-2-aminopyrimidin-4-one: This compound shares the pyrimidinone core but lacks the but-2-ynamide moiety, resulting in different chemical properties and biological activities.
N-(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)acetamide: This compound has an acetamide group instead of the but-2-ynamide moiety, leading to variations in its reactivity and applications.
This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
N-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-10(16)13-7-9-6-11(17)15-12(14-9)8-4-5-8/h6,8H,4-5,7H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKUSGSBNQSZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=O)NC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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